molecular formula C14H17ClN2OS B2962304 [1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415521-23-0

[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No. B2962304
CAS RN: 2415521-23-0
M. Wt: 296.81
InChI Key: WDHFDTVABIPHQS-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s often used as a scaffold in drug discovery .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole has a bicyclic structure with a five-membered ring fused to a six-membered ring. The five-membered ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. Factors such as the presence and position of functional groups can significantly influence these properties .

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific benzothiazole derivative and its biological target, some benzothiazole derivatives have shown anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on the specific compound. Some benzothiazole derivatives are used in pharmaceuticals, suggesting that they can be safe under certain conditions .

Future Directions

Benzothiazole derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring the biological activity of novel benzothiazole derivatives .

properties

IUPAC Name

[1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-9-5-11(15)6-12-13(9)16-14(19-12)17-4-2-3-10(7-17)8-18/h5-6,10,18H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFDTVABIPHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CCCC(C3)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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